2-(Ethylsulfonyl)ethanamine
Description
Significance of the Ethylsulfonyl Moiety in Chemical Synthesis
The ethylsulfonyl moiety [CH₃CH₂SO₂-], a specific subset of the broader sulfonyl group, is of particular importance in organic synthesis. Its presence in a molecule like 2-(ethylsulfonyl)ethanamine provides a unique combination of properties that chemists can leverage. The sulfonyl functional group is known to enhance polarity, which can improve the aqueous solubility of a compound compared to its non-sulfonated counterparts. This characteristic is particularly valuable in pharmaceutical research, where solubility can be a critical factor for bioavailability. chemimpex.com
The ethylsulfonyl group can serve as a stable and reliable building block in the synthesis of diverse organic compounds. ontosight.ai It is relatively inert to many common reaction conditions, allowing for chemical modifications to other parts of the molecule without disturbing the sulfonyl group. Conversely, the amine group of this compound is a reactive nucleophile, capable of participating in a wide range of chemical transformations, such as acylation, alkylation, and the formation of sulfonamides. chemimpex.com Furthermore, sulfonyl groups can be used as protecting groups in organic synthesis, temporarily masking a reactive site to prevent unwanted side reactions before being removed under specific conditions. univpancasila.ac.idlabinsights.nl The introduction of the ethylsulfonyl moiety into a molecule can also improve its pharmacokinetic properties, making it an attractive component in the design of new therapeutic agents. chemimpex.com
Evolution of Research on this compound and Related Compounds
Research focusing on this compound and its analogs has evolved significantly, driven by their utility as key intermediates. Initially explored within the broader context of sulfone chemistry, the focus has increasingly shifted towards their specific applications in medicinal and agricultural chemistry. ontosight.aichemimpex.com For instance, this compound is utilized in research focused on pharmaceutical development, serving as a crucial intermediate in the synthesis of drugs, including those targeting neurological disorders. chemimpex.com
The study of related compounds provides insight into the broader research trends. For example, 2-(methylsulfonyl)ethanamine, a close analog, is also recognized as an important intermediate and building block in organic synthesis and pharmaceutical applications. cymitquimica.com Research on compounds like (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethylamine N-acetyl-L-leucine salt highlights the role of these structures in creating complex chiral molecules for potential therapeutic use against conditions such as epilepsy and pulmonary fibrosis. chemicalbook.comnbinno.com Similarly, studies on 2-(phenylsulfonyl)ethanamine (B3037924) hydrochloride underscore the interest in how different sulfonyl substituents (aliphatic vs. aromatic) can influence biological activity, with research indicating potential anti-inflammatory, analgesic, and antimicrobial properties. This collective body of research demonstrates a sustained effort to synthesize and evaluate sulfonylated ethanamines for a wide array of applications, continually expanding their role in modern chemistry.
Scope and Objectives of the Research Study
The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound. This review consolidates information from existing scientific literature and chemical databases to detail its chemical and physical properties, as well as its established role in advanced chemical synthesis. The scope is strictly focused on the scientific attributes and applications of this specific compound, excluding any discussion of dosage, administration, or specific safety profiles. By presenting detailed research findings and structured data, this study aims to serve as an authoritative reference for chemists and researchers interested in the synthesis and utilization of sulfonylated ethanamines.
Detailed Research Findings
Chemical and Physical Properties
This compound is a bifunctional organic compound containing both a primary amine and a sulfone group. These features dictate its chemical reactivity and physical properties. The amine group provides a site for nucleophilic attack and salt formation, while the ethylsulfonyl group contributes to the compound's high polarity and stability. ontosight.ai It is typically available as a light pale yellow solid or in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions. chemimpex.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-ethylsulfonylethanamine | nih.gov |
| CAS Number | 173336-82-8 | chemimpex.comnih.govchemsrc.com |
| Molecular Formula | C₄H₁₁NO₂S | chemimpex.comnih.gov |
| Molecular Weight | 137.20 g/mol | nih.gov |
| Appearance | Light pale yellow solid | chemimpex.com |
| Boiling Point | 304.4 °C at 760 mmHg | chemsrc.com |
| Density | 1.15 g/cm³ | chemsrc.com |
| SMILES | CCS(=O)(=O)CCN | nih.gov |
| InChIKey | JMCWLZFPCMLCBV-UHFFFAOYSA-N | nih.gov |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure of this compound. While specific spectra are dependent on the acquisition conditions, the expected data can be inferred from the compound's structure and general principles of spectroscopy. lehigh.eduuniversalclass.com
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -CH₂-S). The two methylene (B1212753) groups of the ethanamine backbone (-S-CH₂-CH₂-N) would likely appear as two distinct triplets or more complex multiplets. The amine protons (-NH₂) would typically appear as a broad singlet. physicsandmathstutor.com
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four unique signals, one for each of the four carbon atoms in the distinct chemical environments of the molecule.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The N-H stretching of the primary amine would be visible as a medium-intensity doublet around 3400-3300 cm⁻¹, and the N-H bending vibration would appear near 1650-1580 cm⁻¹. lehigh.eduuniversalclass.com
MS (Mass Spectrometry): In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight of the compound (137.20). lehigh.edu Common fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the carbon-carbon bond adjacent to the amine.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Ethyl -CH₃ | ~1.3 ppm (triplet) |
| Ethyl -CH₂- | ~3.1 ppm (quartet) | |
| -SO₂-CH₂- | ~3.4 ppm (multiplet) | |
| -CH₂-NH₂ | ~3.0 ppm (multiplet) | |
| -NH₂ | Broad singlet | |
| IR | N-H Stretch | 3400-3300 cm⁻¹ |
| C-H Stretch | 2950-2850 cm⁻¹ | |
| N-H Bend | 1650-1580 cm⁻¹ | |
| S=O Asymmetric Stretch | 1350-1300 cm⁻¹ | |
| S=O Symmetric Stretch | 1160-1120 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 137 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWLZFPCMLCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-82-8 | |
| Record name | 2-(ethanesulfonyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Ethylsulfonyl Ethanamine and Its Derivatives
Established Synthetic Pathways for 2-(Ethylsulfonyl)ethanamine
The construction of this compound is centered around two key transformations: the oxidation of a thioether precursor to the corresponding sulfone and the introduction of the primary amine through nucleophilic substitution.
Oxidation Reactions in Sulfonyl Ethanamine Synthesis
A common and direct method for preparing sulfonyl compounds is the oxidation of their corresponding thioethers. This transformation is crucial in the synthesis of this compound and its analogs.
Oxidation of 2-(Methylthio)ethylamine (B103984) to 2-(Methylsulfonyl)ethylamine
The oxidation of 2-(alkylthio)ethylamines serves as a reliable method for the synthesis of 2-(alkylsulfonyl)ethylamines. For instance, the synthesis of 2-(methylsulfonyl)ethylamine has been successfully achieved through the oxidation of 2-(methylthio)ethylamine. This process selectively targets the sulfur atom for oxidation, converting the thioether into the desired sulfone while leaving the amine group intact. A patented industrial method describes the oxidation of 2-(methylthio)ethylamine using an oxidizing agent to produce 2-(methylsulfonyl)ethylamine in high yield, highlighting the efficiency of this approach for preparing such compounds.
A specific laboratory-scale synthesis involves the oxidation of 2-(ethylthio)ethylamine (B1582263) hydrochloride using potassium permanganate (B83412) in water at 0°C for 5 hours. This reaction yielded this compound hydrochloride with a high degree of purity. chemicalbook.com
Role of Oxidizing Agents (e.g., Hydrogen Peroxide) in Controlled Sulfonyl Formation
Various oxidizing agents can be employed for the conversion of thioethers to sulfones. Hydrogen peroxide (H₂O₂) is a widely used reagent for this purpose due to its effectiveness and relatively clean reaction byproducts (water). The oxidation of sulfides with hydrogen peroxide can proceed through a stepwise mechanism, first forming the sulfoxide (B87167), which is then further oxidized to the sulfone. libretexts.org The reaction conditions, such as temperature, solvent, and the presence of catalysts, can be controlled to achieve the desired sulfone product selectively. nih.gov Theoretical studies have shown that in the absence of a catalyst, the oxidation of sulfides by hydrogen peroxide can have high activation barriers, but these can be significantly lowered by the presence of protic solvents or acid catalysts. wayne.edu
Table 1: Oxidation of 2-(Alkylthio)ethylamines
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
| 2-(Ethylthio)ethylamine hydrochloride | Potassium permanganate | This compound hydrochloride | 96% | chemicalbook.com |
Nucleophilic Substitution Approaches for Ethanamine Formation
Another major strategy for synthesizing this compound involves the formation of the carbon-nitrogen bond via nucleophilic substitution, often utilizing a precursor where the sulfonyl group is already in place.
Synthesis via 2-(Methylsulfonyl)ethyl Tosylate Precursors
In this approach, a good leaving group is attached to the ethyl chain of a sulfonyl-containing precursor, which is then displaced by an amine nucleophile. Tosylates (p-toluenesulfonates) are excellent leaving groups, making tosylated precursors ideal for such reactions. The general strategy involves the reaction of a 2-(alkylsulfonyl)ethanol with p-toluenesulfonyl chloride to form the corresponding 2-(alkylsulfonyl)ethyl tosylate. This tosylate can then be reacted with a source of ammonia (B1221849), such as an ammonia solution, to introduce the primary amine via an SN2 reaction. libretexts.org This method allows for the clean formation of the ethanamine moiety.
Debenzylation Strategies for Protected Amines in Sulfonyl Ethanamine Synthesis
To avoid side reactions and control selectivity, the amine group is often introduced in a protected form. The benzyl (B1604629) group is a common protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal. The synthesis would involve the reaction of a suitable precursor with benzylamine, followed by the deprotection of the resulting N-benzyl-2-(ethylsulfonyl)ethanamine.
Catalytic hydrogenolysis is a widely used and effective method for N-debenzylation. nih.govox.ac.uk This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. acs.orgresearchgate.net The benzyl group is cleaved, yielding the free amine and toluene (B28343) as a byproduct. The efficiency of this process can sometimes be hindered by the coordination of the amine product to the palladium catalyst, which can be mitigated by the addition of acidic promoters. nih.gov
Alternative methods for debenzylation that avoid the use of hydrogen gas and metal catalysts have also been developed. One such method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) with an oxygen atmosphere. researchgate.net This base-promoted oxidation effectively removes the benzyl group from a variety of nitrogen-containing compounds. researchgate.net
Table 2: Common Debenzylation Methods
| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Typically room temperature to moderate heat, atmospheric to high pressure | Clean reaction, high yields | Catalyst can be poisoned by sulfur compounds, requires specialized equipment for handling hydrogen gas |
| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Room temperature | Avoids use of metals and hydrogen gas, rapid reaction | Requires a strong base, may not be suitable for base-sensitive substrates |
Alternative Synthetic Routes to this compound Analogs
The synthesis of analogs of this compound, particularly ethylated sulfonamides, can be achieved through various modern and classical methodologies. These routes offer flexibility in starting materials and reaction conditions.
Synthesis of Ethylated Sulfonamides
The sulfonamide functional group is a cornerstone of many chemical structures, and numerous methods have been developed for its formation. researchgate.net The classical and still widely used approach involves the reaction of sulfonyl chlorides with primary or secondary amines, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. ekb.egnih.gov
Recent advancements have introduced more diverse and efficient strategies. For instance, microwave-assisted synthesis from sulfonic acids can produce sulfonamides in high yields by proceeding through a sulfonyl chloride intermediate. ekb.eg Another method treats sulfonic acid with trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to generate the corresponding sulfonyl chloride in situ, which then reacts with an amine. ekb.eg For the synthesis of primary sulfonamides, N-silylamines, such as aminotriphenyl silane, can be reacted with a sulfonyl chloride. nih.gov This method is efficient and can even be performed in the absence of a solvent, with the trimethylsilyl (B98337) chloride byproduct being easily recovered. nih.gov
Transition-metal catalysis has also been applied to sulfonamide synthesis. Copper-catalyzed N-arylation of sulfonamides with aryl boronic acids provides quantitative yields. ekb.eg Furthermore, a direct synthesis of sulfonamides has been developed using a copper catalyst with the SO₂ surrogate DABSO, boronic acids, and amines. acs.org An electrochemical method using thiols and amines has also been reported, showcasing a novel approach to forming the sulfonamide bond. acs.org
| Method | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Classical Method | Sulfonyl chloride, Amine, Base (e.g., Pyridine) | Widely used; generates HCl byproduct. | ekb.egnih.gov |
| Microwave-Assisted | Sulfonic acid, 2,4,6-trichloro- ekb.egresearchgate.netmedkoo.com-triazine, Amine | Rapid, high-yield synthesis. | ekb.eg |
| From N-Silylamines | N-silylamine, Sulfonyl chloride | High yields; can be solvent-free; recoverable byproduct. | nih.gov |
| Copper-Catalyzed N-Arylation | Sulfonamide, Aryl boronic acid, Cu catalyst | Effective for creating N-aryl sulfonamides. | ekb.eg |
| Electrochemical Synthesis | Thiol, Amine | Novel approach using electrochemistry. | acs.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is critical for developing sustainable and industrially viable processes. This is particularly evident in the synthesis of complex pharmaceutical intermediates like those for Apremilast, where efficiency, safety, and environmental impact are paramount. researchgate.net
Solvent Selection and Optimization for Industrial Scale-Up
Solvent selection is a critical factor in the environmental footprint of a chemical process. An ideal solvent should be effective for the reaction, non-toxic, recyclable, and have a low environmental impact. In the synthesis of an Apremilast intermediate, dimethyl sulfoxide (DMS) was utilized as a solvent. researchgate.net Industrial-scale processes aim to minimize solvent usage and select options that are less hazardous. A systematic approach to solvent selection can be employed, starting with a database of physicochemical parameters to pre-select candidates, followed by experimental evaluation of their efficiency and impact on the reaction. rsc.org This multi-step approach helps identify sustainable solvents suitable for large-scale production. rsc.org
Minimization of By-product Formation
A core principle of green chemistry is atom economy—maximizing the incorporation of starting materials into the final product and minimizing waste. researchgate.net In the synthesis of chiral molecules, traditional methods often involve the resolution of a racemic mixture, where 50% of the material (the unwanted enantiomer) is effectively a byproduct unless a recycling protocol is implemented. researchgate.net The original synthesis of the chiral amine intermediate for Apremilast used this approach. researchgate.net
A significant advancement in minimizing by-products is the shift to asymmetric synthesis. researchgate.net By using chiral catalysts or auxiliaries, the desired enantiomer is produced directly at high purity, which dramatically reduces waste and improves efficiency. researchgate.net For example, developing a catalytic asymmetric hydrogenation route for the Apremilast intermediate identifies a higher-yielding and greener synthesis compared to classical resolution. researchgate.net Additionally, optimizing reaction conditions and employing methods like solvent-free synthesis, where byproducts can be easily recovered, contribute to waste minimization. nih.gov
Asymmetric Synthesis and Chiral Resolution of this compound Analogs
The synthesis of single-enantiomer compounds is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Chiral sulfonyl ethanamines, such as the intermediates for Apremilast, are important targets for asymmetric synthesis.
Enantioselective Preparation of Chiral Sulfonyl Ethanamines (e.g., Apremilast Intermediates)
The synthesis of the key chiral amine for Apremilast, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, has evolved from classical resolution to more efficient enantioselective methods. researchgate.netgoogle.com The original route involved resolving the racemic amine with N-Ac-ʟ-leucine. researchgate.net Modern approaches focus on creating the desired stereocenter selectively.
One of the most successful methods is catalytic asymmetric hydrogenation . This has been applied to a sulfonyl enamine precursor using a rhodium catalyst with a chiral ligand, (S,R)tert-Bu Josiphos, to generate the desired amine with high selectivity (>95% ee). researchgate.net Another approach involves the asymmetric hydrogenation of a ketone intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(mesyl) ethyl ketone, using a BIMAH catalyst series to produce a chiral alcohol, which is then converted to the amine. google.com This process achieves a conversion ratio of over 98%. google.com
Enzymatic reduction offers another powerful tool. Ketoreductases (KREDs) have been used for the asymmetric reduction of a prochiral ketone intermediate of Apremilast. researchgate.net One engineered KRED exhibited >99% conversion and 99.2% enantiomeric excess (ee), demonstrating the high selectivity of biocatalysis. researchgate.net
The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. researchgate.netnih.gov Tert-butanesulfinamide, often called Ellman's auxiliary, is a versatile reagent for the synthesis of enantiomerically pure amines. researchgate.netyale.edu A protocol for the asymmetric synthesis of Apremilast using tert-butanesulfinamide as a chiral auxiliary resulted in the final product with a 95.5% ee. researchgate.net The chiral sulfinyl group is effective at inducing asymmetry and can be easily removed to provide the final amine. nih.gov
| Method | Substrate | Catalyst / Reagent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Sulfonyl Enamine | Rhodium/(S,R)tert-Bu Josiphos | >95% | researchgate.net |
| Catalytic Asymmetric Hydrogenation | Ketone | BIMAH catalyst | High Purity (from >98% conversion) | google.com |
| Enzymatic Reduction (KRED) | Prochiral Ketone | LfSDR1-V186A/E141I | 99.2% | researchgate.net |
| Chiral Auxiliary | Imine derived from aldehyde | tert-Butanesulfinamide | 95.5% (for final product) | researchgate.net |
Chiral Separation Techniques and Enantiomeric Excess Determination
The stereochemistry of pharmacologically active molecules is a critical factor in their biological activity. For chiral compounds such as this compound and its derivatives, which possess a stereogenic center, the separation of the racemic mixture into its individual enantiomers is a fundamental step in both research and manufacturing. The development of robust methods for both the physical separation of these enantiomers and the precise determination of the enantiomeric purity of the resulting products is therefore of significant scientific importance.
Two primary strategies are employed for the resolution of racemic amines in this class: classical resolution through the formation of diastereomeric salts and chromatographic separation using chiral stationary phases. wikipedia.org Concurrently, various analytical techniques are utilized to quantify the success of these separations by determining the enantiomeric excess (ee).
Classical Resolution via Diastereomeric Salt Formation
One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org
A pertinent example is the chiral resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, a key intermediate in the synthesis of Apremilast. google.com In this process, the racemic amine is treated with a chiral derivative of tartaric acid. Specifically, (R,R)-4-chlorotartranilic acid has proven to be a highly effective resolving agent. google.com The reaction yields two diastereomeric salts. Due to its lower solubility in the chosen solvent system, the salt of the (S)-amine with the (R,R)-resolving agent preferentially crystallizes, allowing it to be isolated by simple filtration. The pure (S)-enantiomer of the amine can then be liberated from the salt by treatment with a suitable base. google.com Research has shown that using a sub-stoichiometric amount (0.5 to 0.65 molar equivalents) of the resolving agent is sufficient, providing a significant economic benefit for industrial-scale production. google.com
Table 1: Example of Chiral Resolving Agent for a 2-(Alkylsulfonyl)ethylamine Derivative
| Racemic Compound | Chiral Resolving Agent | Resulting Diastereomer | Separation Method |
| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-chlorotartranilic acid | (S)-Amine-(R,R)-acid salt | Fractional Crystallization |
Chiral Chromatography Techniques
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com The principle of this technique lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation.
For primary amines and sulfonamide-containing compounds, several types of CSPs have demonstrated high efficacy:
Polysaccharide-Based CSPs: Columns with stationary phases derived from cellulose (B213188) or amylose (B160209) are widely effective for a broad range of chiral compounds, including amines. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The addition of acidic modifiers, such as ethanesulfonic acid or methanesulfonic acid, to the mobile phase can dramatically improve the resolution of basic compounds on these columns. nih.gov
Crown Ether-Based CSPs: Chiral crown ethers are particularly effective for the resolution of primary amines. The chiral recognition mechanism is based on the formation of a host-guest complex between the crown ether and the ammonium (B1175870) ion of the protonated amine. nih.gov For instance, the enantiomers of 5-[2-aminopropyl]-2-methoxybenzene sulfonamide have been successfully resolved on a Crownpak CR (+) column. The separation is typically performed using an acidic mobile phase (e.g., perchloric acid buffer at pH 1.0-2.0) to ensure the amine is in its cationic ammonium form, which is essential for complexation. nih.gov
Table 2: Illustrative HPLC Conditions for Chiral Separation of Sulfonamide-Containing Amines
| Parameter | Condition |
| Column Type | Crownpak CR (+) (Chiral Crown Ether) |
| Mobile Phase | Perchloric acid buffer (pH 1.0) |
| Detection | UV at 226 nm |
| Principle | Complex formation between crown ether and primary ammonium ion |
| Data based on the separation of a related sulfonamide compound. nih.gov |
Enantiomeric Excess (ee) Determination
Quantifying the enantiomeric composition of a sample is crucial. While chiral HPLC is the most direct method, serving as both a separation and quantification tool, other spectroscopic techniques have emerged for rapid and high-throughput analysis. nih.gov
Chiral HPLC: This is the benchmark method for determining ee. nih.gov By integrating the peak areas (A) of the two separated enantiomers (1 and 2), the enantiomeric excess can be calculated using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100.
Spectroscopic Methods: For rapid screening, several chiroptical methods have been developed. These often involve reacting the chiral amine with a sensor molecule to generate a diastereomeric complex that can be analyzed spectroscopically.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral amines can be derivatized to form CD-active complexes with metal ions like Fe(II). The resulting CD signal is proportional to the enantiomeric excess of the amine. nih.govnih.gov
Fluorescence Spectroscopy: Enantioselective indicator-displacement assays (eIDAs) can be used to determine ee. In these systems, a chiral host binds a fluorescent indicator. When the chiral amine is introduced, it displaces the indicator, causing a change in fluorescence intensity that is dependent on the enantiomeric composition of the amine. researchgate.netbath.ac.uk
Raman Optical Activity (ROA): ROA is a powerful vibrational optical activity technique that can determine enantiomeric excess with very high accuracy (e.g., 0.22% for alanine (B10760859) solution) without the need for derivatization. mdpi.com It measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light. mdpi.com
Table 3: Comparison of Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Speed | Accuracy | Notes |
| Chiral HPLC | Chromatographic Separation | Slower (minutes per sample) | High | Gold standard; provides separation and quantification. nih.gov |
| Circular Dichroism (CD) | Differential light absorption | Fast (seconds per sample) | Good | Often requires derivatization to form a chromophore. nih.gov |
| Fluorescence (eIDA) | Indicator Displacement | Fast (seconds per sample) | Moderate to Good | Suitable for high-throughput screening. researchgate.net |
| Raman Optical Activity (ROA) | Vibrational Optical Activity | Moderate | Very High | Non-destructive and highly accurate. mdpi.com |
Reactivity and Reaction Mechanisms of 2 Ethylsulfonyl Ethanamine
Nucleophilic Reactivity of the Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group in 2-(Ethylsulfonyl)ethanamine confers nucleophilic character to the molecule. chemimpex.com This allows it to readily participate in a variety of chemical transformations by attacking electron-deficient centers.
Amine-based Derivatization Reactions
The primary amine of this compound is susceptible to a range of derivatization reactions, which are instrumental in modifying its chemical properties for various applications, including in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com These reactions typically involve the formation of new bonds at the nitrogen atom.
One of the most common derivatization reactions for primary amines is N-acylation . This involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. bath.ac.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the formation of the stable amide bond. bath.ac.uk
| Acylating Agent | General Product | Reaction Conditions |
| Acyl Chloride (RCOCl) | N-Acyl-2-(ethylsulfonyl)ethanamine | Typically in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. |
| Acid Anhydride ((RCO)₂O) | N-Acyl-2-(ethylsulfonyl)ethanamine | Often requires heating or a catalyst. |
| Carboxylic Acid (RCOOH) | N-Acyl-2-(ethylsulfonyl)ethanamine | Requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. |
Another important class of derivatization reactions is the formation of sulfonamides . This occurs when this compound reacts with a sulfonyl chloride (RSO₂Cl). The mechanism is analogous to N-acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamide has a significantly different electronic character compared to the parent amine, with the nitrogen being less basic due to the strong electron-withdrawing nature of the two sulfonyl groups. chem-station.com
Role in Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, and the primary amine of this compound allows it to be a valuable participant in such transformations. A key example is the formation of imines , also known as Schiff bases, through reaction with aldehydes or ketones. libretexts.orglibretexts.org
This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org The resulting carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the C=N double bond of the imine. libretexts.orglibretexts.org The rate of imine formation is pH-dependent, with optimal rates generally observed in weakly acidic conditions (around pH 5). libretexts.orgpressbooks.pub At low pH, the amine is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org
| Carbonyl Compound | Product Type | General Reaction |
| Aldehyde (RCHO) | Aldimine | RCHO + H₂N-CH₂CH₂SO₂Et → RCH=N-CH₂CH₂SO₂Et + H₂O |
| Ketone (R₂C=O) | Ketimine | R₂C=O + H₂N-CH₂CH₂SO₂Et → R₂C=N-CH₂CH₂SO₂Et + H₂O |
The formation of imines is a reversible process, and the imine can be hydrolyzed back to the amine and carbonyl compound in the presence of aqueous acid. libretexts.org
Reactions Involving the Sulfonyl Moiety
The ethylsulfonyl group is a robust and generally stable functional group, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. chem-station.com
Stability and Reactivity of the Sulfonyl Group
The sulfonyl group is known for its stability under both acidic and basic conditions. chem-station.com This stability is attributed to the high oxidation state of the sulfur atom and the strong sulfur-oxygen and sulfur-carbon bonds. The sulfonyl group is a powerful electron-withdrawing group, which influences the reactivity of adjacent parts of the molecule. For instance, it can increase the acidity of α-protons, although this effect is less pronounced in this compound due to the insulating ethylene (B1197577) bridge.
While generally unreactive, the sulfonyl group can participate in certain reactions under specific conditions. For example, in some contexts, sulfones can undergo elimination reactions to form alkenes, a transformation utilized in reactions like the Ramberg–Bäcklund reaction. However, such reactions typically require specific structural features not present in this compound.
Potential for Further Oxidation or Reduction
The sulfur atom in the ethylsulfonyl group is in its highest oxidation state (+6), and therefore, it is resistant to further oxidation under normal conditions.
Conversely, the sulfonyl group can be reduced to a sulfoxide (B87167) or a sulfide. The reduction of sulfones to sulfides is a challenging transformation that often requires strong reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄), often in combination with other reagents. Other methods, such as the use of magnesium in methanol, have also been reported for the deoxygenation of sulfones. The choice of reducing agent and reaction conditions is critical to achieve the desired transformation.
| Reducing Agent | Product | General Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(Ethylthio)ethanamine | Requires anhydrous conditions and careful workup. |
| Magnesium in Methanol | 2-(Ethylthio)ethanamine | An alternative method for sulfone reduction. |
Reaction Kinetics and Mechanistic Investigations
Based on extensive searches of the scientific literature, no specific experimental data on the reaction kinetics or detailed mechanistic investigations for this compound have been publicly reported. The following discussion is therefore based on the general principles of the reaction types mentioned above.
The kinetics of N-acylation reactions of amines are typically second-order, being first-order in both the amine and the acylating agent. The rate is influenced by the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the reaction conditions (solvent, temperature, and presence of catalysts). The electron-withdrawing ethylsulfonyl group in this compound would be expected to slightly decrease the nucleophilicity of the amine compared to a simple alkylamine, potentially leading to a slower reaction rate.
The mechanism of imine formation has been well-established to proceed through a two-step process of nucleophilic addition followed by dehydration. libretexts.orglibretexts.org Kinetic studies of imine formation typically show a complex dependence on pH, as both the nucleophilic addition and the acid-catalyzed dehydration steps have different pH requirements for optimal rates. libretexts.orgpressbooks.pub
Mechanistic studies on the reduction of sulfones often point towards single-electron transfer (SET) pathways, particularly with reducing agents like magnesium. The exact mechanism can vary depending on the specific reagent and substrate. For reductions with complex metal hydrides like LiAlH₄, the mechanism involves the transfer of a hydride ion to the sulfur atom.
Influence of Reaction Conditions on Selectivity and Yield
The selectivity and yield of reactions involving this compound are critically influenced by parameters such as temperature, solvent, and the nature of the catalyst. While specific kinetic and yield data for this compound are not extensively documented in publicly available literature, general principles of reactivity for analogous compounds, such as β-amino ethyl sulfones and N-alkylsulfonamides, can provide valuable insights.
Reactions involving the amino group, such as N-alkylation or N-acylation, are influenced by the basicity of the reaction medium. In the presence of a strong base, the amine is readily deprotonated, enhancing its nucleophilicity and promoting reactions at the nitrogen atom. Conversely, in acidic media, the amine is protonated to form an ammonium (B1175870) salt, which deactivates it towards nucleophilic attack.
The ethylsulfonyl group can participate in elimination reactions, particularly under basic conditions. The acidity of the protons on the carbon adjacent to the sulfonyl group is increased, facilitating their abstraction by a base. This can lead to the formation of ethyl vinyl sulfone, a reactive Michael acceptor. The choice of solvent can significantly impact the selectivity between substitution at the nitrogen and elimination. Polar aprotic solvents may favor nucleophilic substitution, while non-polar solvents might favor elimination pathways.
Temperature is another crucial factor. Higher temperatures generally increase reaction rates but can also lead to a decrease in selectivity, favoring the formation of thermodynamically more stable products, which may include elimination byproducts. For instance, in the synthesis of related sulfonamides, precise temperature control is often necessary to maximize the yield of the desired product and minimize side reactions.
Table 1: Anticipated Influence of Reaction Conditions on Reactions of this compound
| Reaction Condition | Effect on Nucleophilic Substitution (at Nitrogen) | Effect on Elimination (Formation of Ethyl Vinyl Sulfone) |
| Strong Base | Increased rate due to enhanced nucleophilicity of the amine. | Favored due to abstraction of acidic α-protons. |
| Acidic Conditions | Inhibited due to protonation of the amino group. | Generally inhibited. |
| Polar Aprotic Solvent | Generally favored. | Can be competitive. |
| Non-Polar Solvent | Rate may be reduced. | May be favored. |
| Increased Temperature | Increased rate. | Rate significantly increased; may become the dominant pathway. |
This table is based on general principles of organic reactivity for analogous compounds and represents a qualitative prediction in the absence of specific experimental data for this compound.
Acid-Catalyzed Reactions and Cleavage Mechanisms
Under strong acidic conditions, the primary reaction involving the amino group of this compound is protonation. However, the carbon-sulfur bond of the ethylsulfonyl group can undergo cleavage under forcing acidic conditions, a reaction analogous to the deprotection of sulfonamides.
The generally accepted mechanism for the acid-catalyzed cleavage of sulfonamides involves the initial protonation of the sulfonyl oxygen or the nitrogen atom. Protonation of a sulfonyl oxygen increases the electrophilicity of the sulfur atom. Subsequent nucleophilic attack by water or another nucleophile present in the reaction medium on the sulfur atom can lead to the cleavage of the S-N or S-C bond.
For this compound, acid-catalyzed cleavage of the C-S bond would be a challenging transformation due to the strength of this bond. A more plausible acid-catalyzed reaction, apart from amine protonation, could involve the N-sulfonyl group if the amine were acylated or further substituted. In such N-acylsulfonamides, acid hydrolysis can occur.
The mechanism for the acid-catalyzed hydrolysis of N-alkylsulfonamides can proceed as follows:
Protonation: The reaction is initiated by the protonation of one of the sulfonyl oxygen atoms by a strong acid. This makes the sulfur atom more electrophilic.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient sulfur atom. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the sulfonamide.
C-N Bond Cleavage: The C-N bond cleaves, releasing the amine as a leaving group, which is immediately protonated under the acidic conditions. The other product is the corresponding sulfonic acid.
It is important to note that the cleavage of the ethylsulfonyl group from the carbon backbone in this compound itself under acidic conditions is not a commonly reported or facile reaction. The stability of the C-S bond makes this process energetically unfavorable under typical acidic conditions.
Investigation of Concerted Processes in Sulfonyl Ethanamine Reactions
Concerted reaction mechanisms, where bond breaking and bond formation occur simultaneously in a single transition state, are a key area of investigation in organic chemistry. For reactions involving this compound, a potential concerted process is the E2 (bimolecular elimination) reaction.
Under the influence of a strong, sterically hindered base, a concerted E2 elimination can occur. In this mechanism, the base abstracts a proton from the carbon atom beta to the amino group, while simultaneously, the amino group (or a derivative thereof) acts as a leaving group, and a double bond is formed. However, given that the amino group is a poor leaving group, this pathway is more likely if the amine is first converted into a better leaving group, for instance, by quaternization.
A more relevant concerted process for a derivative of this compound would be the elimination reaction leading to ethyl vinyl sulfone. If the amino group is transformed into a good leaving group, a concerted E2 elimination can be facilitated by a base abstracting a proton from the carbon alpha to the sulfonyl group.
The alternative to a concerted E2 mechanism is a stepwise E1cB (unimolecular elimination via conjugate base) mechanism. The strong electron-withdrawing nature of the sulfonyl group significantly acidifies the adjacent C-H bonds. This makes the formation of a carbanion intermediate through deprotonation by a base a plausible first step. Subsequent expulsion of a leaving group from the beta-carbon would then form the alkene. For this compound itself, elimination to form vinylamine (B613835) is unlikely due to the poor leaving group ability of the sulfonyl group from a carbon atom.
Spectroscopic and Advanced Characterization of 2 Ethylsulfonyl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for determining the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms within the 2-(Ethylsulfonyl)ethanamine molecule can be established.
Please note that the following spectral data are predicted based on the chemical structure and established principles of NMR spectroscopy, as experimental spectra for this specific compound are not widely available in public databases.
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule. The electron-withdrawing sulfonyl group (SO₂) significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.
The predicted ¹H NMR data is summarized in the table below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partner(s) |
| CH₃-CH₂-SO₂ | ~ 1.3 | Triplet (t) | 3H | -CH₂-SO₂ (ethyl) |
| -SO₂-CH₂-CH₂-NH₂ | ~ 3.2 | Triplet (t) | 2H | -CH₂-NH₂ |
| CH₃-CH₂-SO₂ | ~ 3.3 | Quartet (q) | 2H | CH₃- |
| -SO₂-CH₂-CH₂-NH₂ | ~ 3.4 | Triplet (t) | 2H | -SO₂-CH₂- |
| -NH₂ | ~ 1.5 - 3.0 | Broad Singlet (br s) | 2H | (Exchanges with D₂O) |
Detailed Research Findings:
The methyl protons (CH₃) are expected to appear as a triplet around 1.3 ppm due to coupling with the adjacent methylene (B1212753) protons of the ethyl group.
The **methylene protons of the ethyl group (-CH₂-SO₂) **, being directly attached to the electron-withdrawing sulfonyl group, are deshielded and predicted to resonate as a quartet around 3.3 ppm.
The methylene protons adjacent to the sulfonyl group on the ethanamine side (-SO₂-CH₂-) are also deshielded and are expected to appear as a triplet at approximately 3.4 ppm.
The **methylene protons adjacent to the amine group (-CH₂-NH₂) ** are slightly less deshielded and should appear as a triplet around 3.2 ppm.
The **amine protons (-NH₂) ** typically appear as a broad singlet. Their chemical shift can vary depending on concentration, solvent, and temperature, and the signal disappears upon shaking the sample with D₂O.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms.
The predicted ¹³C NMR data is presented in the table below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃-CH₂-SO₂ | ~ 7 |
| -SO₂-CH₂-C H₂-NH₂ | ~ 38 |
| -SO₂-C H₂-CH₂-NH₂ | ~ 53 |
| CH₃-C H₂-SO₂ | ~ 55 |
Detailed Research Findings:
The methyl carbon (CH₃) is the most shielded and is expected to appear at the lowest chemical shift, around 7 ppm.
The **carbon adjacent to the amine group (-CH₂-NH₂) ** is predicted to have a chemical shift of approximately 38 ppm.
The carbon adjacent to the sulfonyl group on the ethanamine side (-SO₂-CH₂-) is significantly deshielded by the sulfonyl group and is expected around 53 ppm.
The **methylene carbon of the ethyl group (-CH₂-SO₂) **, also directly attached to the sulfonyl group, is the most deshielded carbon, with a predicted chemical shift of about 55 ppm.
While no specific conflicting data for this compound is documented, potential ambiguities in NMR spectra can arise from several factors.
Solvent Effects: The choice of solvent can influence the chemical shifts of protons, particularly those attached to heteroatoms like the amine protons (-NH₂). In protic solvents, such as methanol-d₄ or D₂O, these protons can exchange with the solvent, leading to signal broadening or disappearance. The chemical shifts of the methylene protons adjacent to the amine group can also be affected by the solvent's polarity and hydrogen-bonding capability.
pH Effects: The amine group in this compound is basic and can be protonated at low pH. This protonation would significantly alter the electronic environment and, consequently, the chemical shifts of the adjacent methylene protons (-CH₂-CH₂-NH₃⁺). Analogous studies on compounds like taurine have shown a clear dependence of chemical shifts on pH, which can be used to determine pKa values. researchgate.netismrm.org
Tautomerism: Tautomerism is not a significant consideration for this molecule as it lacks the necessary functional groups to exhibit this phenomenon under normal conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound, the molecular formula is C₄H₁₁NO₂S.
| Parameter | Value |
| Molecular Formula | C₄H₁₁NO₂S |
| Monoisotopic Mass | 137.05104 Da |
| Average Mass | 137.203 Da |
The calculated exact mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be a key piece of data for confirming the compound's identity in an experimental setting.
In electron ionization mass spectrometry (EI-MS), the molecular ion is formed, which then undergoes fragmentation. The analysis of these fragments helps to piece together the molecular structure. The fragmentation of this compound is expected to occur at the weakest bonds and lead to the formation of stable ions.
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 137 | [CH₃CH₂SO₂CH₂CH₂NH₂]⁺ | (Molecular Ion) |
| 108 | [CH₃CH₂SO₂CH₂]⁺ or [SO₂CH₂CH₂NH₂]⁺ | C₂H₅N or C₂H₅ |
| 92 | [CH₃CH₂SO₂]⁺ | CH₂CH₂NH₂ |
| 78 | [SO₂CH₂CH₂]⁺ | C₂H₅ and NH₂ |
| 64 | [SO₂]⁺ | C₄H₁₁N |
| 44 | [CH₂CH₂NH₂]⁺ | CH₃CH₂SO₂ |
| 30 | [CH₂NH₂]⁺ | CH₃CH₂SO₂CH₂ |
Detailed Research Findings:
The molecular ion peak (m/z 137) may be observed, although it could be weak depending on its stability.
A common fragmentation pathway for amines is alpha-cleavage , which involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion at m/z 30 ([CH₂NH₂]⁺), which is often a prominent peak in the spectra of primary amines.
Cleavage of the C-S bonds can also occur. Loss of the ethyl radical (•CH₂CH₃) would result in a fragment at m/z 108.
Loss of the ethylsulfonyl radical (•SO₂CH₂CH₃) would produce a fragment at m/z 44 ([CH₂CH₂NH₂]⁺).
Other significant fragments could arise from cleavage around the sulfonyl group, such as the loss of SO₂ (m/z 64).
The analysis of these characteristic fragments would provide strong evidence for the presence of both the ethylsulfonyl and the ethanamine moieties within the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its primary amine (-NH₂) and ethylsulfonyl (-SO₂C₂H₅) groups.
The primary amine group would be identified by several distinct vibrations. A pair of medium-intensity bands between 3400 and 3250 cm⁻¹ is anticipated, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.orgopenstax.org Additionally, a medium to strong scissoring (bending) vibration for the N-H group is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.comwikieducator.org A broad band associated with N-H wagging may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com
The sulfone group (-SO₂-) is characterized by two intense absorption bands. The asymmetric stretching vibration of the S=O bonds typically appears in the 1350-1300 cm⁻¹ range, while the symmetric stretch is found at 1160-1120 cm⁻¹. researchgate.netlibretexts.orgacs.org These strong peaks are highly indicative of the sulfone functionality.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium - Strong |
| Primary Amine (R-NH₂) | N-H Wag | 910 - 665 | Broad, Strong |
| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium - Strong |
| Sulfone (R-SO₂-R') | S=O Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfone (R-SO₂-R') | S=O Symmetric Stretch | 1160 - 1120 | Strong |
| Aliphatic Amine (C-N) | C-N Stretch | 1250 - 1020 | Weak - Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Currently, the crystal structure of this compound is not available in public structural databases. However, if a suitable single crystal of the compound were to be grown and analyzed, X-ray diffraction would elucidate its complete solid-state conformation. The primary amine and the sulfone group are both capable of participating in hydrogen bonding—the amine as a donor and the sulfone oxygens as acceptors. This would likely result in a well-ordered, three-dimensional network in the crystal lattice. The analysis would yield the specific parameters listed in the table below, providing unambiguous structural proof and insight into its packing arrangement.
Table 2: Crystallographic Parameters Obtainable from X-ray Diffraction Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths & Angles | Exact measurements of all chemical bonds and the angles between them. |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and other non-covalent interactions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The utility of this technique is primarily for molecules containing chromophores—typically conjugated π-systems or atoms with non-bonding (n) electrons that can undergo n → π* or π → π* transitions.
This compound lacks a significant chromophore that absorbs in the standard UV-Vis range (200–800 nm). The molecule consists of saturated alkyl chains, a primary amine, and a sulfone group. The lone pair of electrons on the nitrogen atom of the amine group can undergo an n → σ* transition. However, these transitions are high in energy and typically occur in the far-UV region (below 200 nm), which is not accessible with standard spectrophotometers. The sulfone group similarly does not exhibit absorption in the near-UV or visible range.
Consequently, a UV-Vis spectrum of this compound recorded in a typical solvent like ethanol or water is expected to show no significant absorption maxima above 200 nm.
Solvatochromic Behavior : Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. This effect is most pronounced in compounds with significant charge separation in the ground and excited states, such as those with extensive conjugation and polar functional groups. Given that this compound does not possess a suitable chromophore for study in the conventional UV-Vis range, significant or measurable solvatochromic behavior is not anticipated.
Table 3: Expected UV-Vis Spectroscopic Properties of this compound
| Property | Expected Observation |
|---|---|
| Absorption Maxima (λmax) | None expected in the 200-800 nm range. |
| Electronic Transitions | n → σ* (amine) expected below 200 nm. |
| Solvatochromic Behavior | Not applicable/Not expected. |
Computational Chemistry and Modeling of 2 Ethylsulfonyl Ethanamine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2-(Ethylsulfonyl)ethanamine. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its geometry and the distribution of electrons. Methods like Hartree-Fock and Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to map out the electronic landscape of the molecule. researchgate.net For this compound, these calculations would reveal key bond lengths, bond angles, and dihedral angles that define its shape. The electronic structure analysis helps in understanding the molecule's polarity, reactivity, and spectroscopic properties.
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Density Functional Theory (DFT) is a widely used quantum chemical method to predict the geometries and relative energies of these different conformers. nih.gov By calculating the energy of various possible conformations, DFT can identify the most stable (lowest energy) structure. researchgate.net For this compound, rotations around the C-C, C-S, and C-N bonds would lead to different conformers. The stability of these conformers is influenced by factors such as steric hindrance between the ethyl and amine groups and potential intramolecular hydrogen bonding between the amine group's hydrogen atoms and the sulfonyl group's oxygen atoms. DFT calculations help quantify these energy differences, providing a detailed picture of the molecule's conformational landscape. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. For this compound, quantum chemical calculations can determine the energies of these orbitals and other related parameters like ionization potential, electron affinity, and electronegativity, which collectively describe its electronic behavior and reactivity. researchgate.net
Table 1: Estimated Quantum Chemical Parameters
| Parameter | Estimated Value | Significance |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~6.0 | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | ~5.2 | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would track the trajectory of each atom, revealing how the molecule flexes, rotates, and changes its conformation in different environments (e.g., in a vacuum or in a solvent like water). nih.gov
This technique is particularly useful for analyzing intermolecular interactions. mdpi.com In a solution, MD can simulate how this compound molecules interact with solvent molecules and with each other. nih.govresearchgate.net Due to the presence of the amine (-NH2) and sulfonyl (-SO2) groups, this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar solvents like water. mdpi.comrsc.org MD simulations can quantify these interactions, providing insights into its solubility and bulk properties. researchgate.net
In Silico Prediction of Reactivity and Reaction Pathways
In silico methods use computational models to predict the chemical reactivity of a molecule and the likely pathways of its reactions. The electronic properties derived from quantum chemical calculations are crucial for these predictions. The presence of the electron-withdrawing ethylsulfonyl group makes the adjacent carbon atoms more electrophilic, suggesting they are susceptible to attack by nucleophiles. Conversely, the lone pair of electrons on the nitrogen atom of the amine group gives it nucleophilic character. chemimpex.com Computational models can map out the electron density and electrostatic potential of the molecule, highlighting these reactive sites. By simulating the approach of various reagents, these methods can predict the most favorable reaction pathways, transition states, and products, guiding synthetic chemistry efforts. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a large biological molecule, typically a protein or enzyme (target). ekb.egmdpi.com The process involves computationally placing the ligand into the binding site of the target in various orientations and conformations to find the best fit. researchgate.netresearchgate.net The quality of the fit is evaluated using a scoring function that estimates the binding affinity. Research indicates that this compound has potential as a cyclooxygenase-2 (COX-2) inhibitor, making this enzyme a likely target for docking studies.
The primary outputs of molecular docking are the predicted binding mode and the binding affinity. The binding mode describes the specific orientation and conformation of the ligand within the target's binding site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For this compound, the amine and sulfonyl groups would be expected to form hydrogen bonds with amino acid residues in the active site of a target like COX-2. The binding affinity is a numerical score that estimates the strength of the ligand-target interaction; a lower score typically indicates a stronger binding. arxiv.org These predictions are invaluable in drug discovery for identifying and optimizing potential drug candidates by revealing how modifications to the ligand's structure might improve its binding to the target. ekb.eg
Structure-Activity Relationship (SAR) Derivation from Computational Models
A comprehensive review of scientific literature and chemical databases indicates a notable absence of publicly available research specifically focused on the computational chemistry and modeling of this compound. Consequently, there are no established Structure-Activity Relationship (SAR) models derived from computational methods for this particular compound.
The development of a computational SAR model requires a dataset of structurally related molecules with corresponding biological activity data. Such studies for this compound would involve synthesizing a series of derivatives and evaluating their biological effects. These derivatives could explore modifications to the ethylsulfonyl group and the ethanamine moiety.
Hypothetical Modifications for Future SAR Studies:
Should research in this area commence, computational models would likely investigate the impact of structural modifications on the molecule's electronic and steric properties. Key areas for hypothetical modification in future SAR studies could include:
Alterations to the Ethyl Group: Modifications such as chain extension, branching, or the introduction of cyclic structures could be explored to understand the impact of size and lipophilicity on activity.
Substitution on the Sulfonyl Group: Replacing the ethyl group with other alkyl or aryl substituents would modulate the electronic and steric profile of the sulfonyl moiety.
Modifications of the Ethanamine Moiety: Alterations to the length of the amine side-chain, as well as N-alkylation or N-acylation, would provide insights into the role of the basic nitrogen and its surrounding chemical environment.
Illustrative Data for Hypothetical SAR Analysis:
The following interactive table represents a hypothetical dataset that would be necessary to begin constructing a computational SAR model for this compound and its analogs. The activity data presented is purely illustrative and not based on experimental results.
| Compound Name | Modification | Hypothetical Biological Activity (IC50, µM) |
| This compound | Parent Compound | 10.5 |
| 2-(Methylsulfonyl)ethanamine | R = Methyl on sulfonyl | 15.2 |
| 2-(Propylsulfonyl)ethanamine | R = Propyl on sulfonyl | 8.7 |
| 2-(Phenylsulfonyl)ethanamine (B3037924) | R = Phenyl on sulfonyl | 5.1 |
| N-Methyl-2-(ethylsulfonyl)ethanamine | N-Methylation of amine | 12.3 |
| 3-(Ethylsulfonyl)propan-1-amine | Propyl chain instead of ethyl | 9.8 |
Without experimental data and dedicated computational studies, any discussion on the SAR of this compound remains speculative. The establishment of such models is contingent on future research initiatives in this specific chemical space.
Advanced Research Applications of 2 Ethylsulfonyl Ethanamine and Its Analogs
Applications in Agrochemical Research
The unique properties of the ethylsulfonyl group are also harnessed in the field of agrochemical research, where it is used in the development of effective pesticides and herbicides. chemimpex.com
Formulation of Pesticides and Herbicides
2-(Ethylsulfonyl)ethanamine serves as an intermediate in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides. chemimpex.com The sulfonyl group is a key structural feature in several classes of herbicides, including the widely used sulfonylureas. The formulation of these agrochemicals is a complex process that involves combining the active ingredient with various other components to ensure stability, ease of application, and effectiveness. nih.govwikipedia.org
These formulations can be in liquid forms, such as emulsifiable concentrates and suspension concentrates, or in dry forms like wettable powders and water-dispersible granules. nih.gov The inclusion of amine-containing compounds, structurally related to this compound, is common in herbicide formulations, for instance, in the creation of amine salts of herbicides like 2,4-D to improve their handling and application properties. epa.govgoogle.com The formulation aims to optimize the delivery of the active ingredient to the target pest or weed, ensuring maximum impact. nih.gov
Enhancing Efficacy in Crop Yield Improvement
By contributing to the formulation of effective pesticides and herbicides, compounds like this compound indirectly aid in enhancing crop yields. chemimpex.com Effective weed and pest control is a critical factor in modern agriculture for minimizing crop loss and maximizing production. researchgate.net The application of well-formulated agrochemicals helps to protect crops from various biotic stresses, allowing them to reach their full yield potential. nih.gov
Material Science Applications
The reactivity of the ethylsulfonyl group also finds utility in the field of material science, particularly in the creation of advanced polymers and coatings.
Development of Specialty Polymers and Coatings
The sulfonyl group can be incorporated into polymer structures to create materials with specialized properties. rsc.org For example, polysiloxane elastomers have been modified with sulfonyl side groups to create materials with interesting mechanical, dielectric, and electromechanical properties. rsc.org The synthesis of such polymers can involve reactions like the thiol-ene reaction, where a thiol-containing molecule is added to a vinyl group on a polymer backbone. rsc.org
Analogs of this compound, such as sulfonyl-containing aziridines, have been used in living anionic ring-opening polymerizations to produce soluble random copolymers. acs.org These polymerization techniques allow for the synthesis of polymers with controlled molecular weights and low polydispersity. acs.org The resulting sulfonyl-containing polymers can then be chemically modified to produce other useful polymers, such as linear poly(ethylenimine). acs.org The incorporation of sulfonyl groups into polymers is a versatile strategy for developing new materials for a wide range of applications, from specialty coatings to advanced elastomers. rsc.orgrsc.orgspc-net.com
Utilization in Analytical Chemistry
Reagent in Detection and Quantification of Substances
In analytical chemistry, this compound serves as a specialized reagent. chemimpex.com It is employed in various analytical techniques to facilitate the detection and quantification of different substances, particularly within complex mixtures. chemimpex.com Its specific chemical properties allow it to react selectively with certain analytes, enabling their identification and measurement. The compound's utility as a reagent underscores its role in advancing analytical methodologies. chemimpex.com
Exploration in Biochemical Research
Enzyme Inhibition Studies
This compound is employed by researchers in biochemical studies focused on enzyme inhibition. chemimpex.com The actions of many drugs are based on the principle of enzyme inhibition. nih.gov As a chemical intermediate, it serves as a building block in the synthesis of more complex molecules designed to interact with specific enzymes. chemimpex.com These studies are crucial for understanding metabolic pathways and identifying potential therapeutic targets for new drug development. chemimpex.comnih.gov The investigation of how molecules inhibit enzymes provides valuable insights into biological processes. nih.gov
Antimicrobial and Antifungal Investigations of Derivatives
While this compound itself is primarily a building block, extensive research has been conducted on the antimicrobial and antifungal properties of various chemical derivatives that can be synthesized from similar core structures. These investigations aim to develop new therapeutic agents by modifying a parent molecule to enhance its biological activity.
For instance, studies on nitrofuran derivatives have demonstrated their potential as antifungal agents. mdpi.com Researchers have synthesized and tested these compounds against various fungal strains, revealing a range of efficacy. mdpi.com Similarly, the antimicrobial potency of a wide series of diarylamidine derivatives has been evaluated, showing that minor structural changes can lead to significant shifts in their antibacterial and antifungal effects. nih.gov Other research has focused on copper(II) complexes with terpene derivatives of ethylenediamine, which have shown significant antifungal activity, in some cases exceeding that of established clinical drugs. rsc.org
The findings from these studies on related derivatives highlight a common strategy in medicinal chemistry: using a foundational structure and creating variations to identify compounds with potent and selective antimicrobial or antifungal activity.
Table 1: Antifungal Activity of Selected Nitrofuran Derivatives mdpi.com
| Compound | C. albicans MIC₉₀ (µg/mL) | C. krusei MIC₉₀ (µg/mL) | C. glabrata MIC₉₀ (µg/mL) | Cryptococcus neoformans MIC₉₀ (µg/mL) |
| Derivative 1 | >250 | 125 | >250 | 125 |
| Derivative 2 | 15.62 | 7.81 | 15.62 | 7.81 |
| Derivative 3 | 62.5 | 31.25 | 62.5 | 15.62 |
| Derivative 4 | 31.25 | 15.62 | 31.25 | 3.9 |
MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.
Table 2: Antimicrobial Spectrum of Diarylamidine Derivatives nih.gov
| Derivative Type | General Antifungal Activity | General Antibacterial Activity | Key Structural Requirement |
| Diarylamidines | Potent | Potent | Presence and position of amidino groups; nature of the central bridge and aryl residues. nih.gov |
Environmental Fate and Ecotoxicological Considerations in Research
Degradation Pathways and Environmental Persistence
The environmental persistence of 2-(Ethylsulfonyl)ethanamine is expected to be influenced by the distinct properties of its ethylsulfonyl and ethanamine functional groups. The ethanamine portion of the molecule is structurally similar to monoethanolamine (MEA), which has been shown to be biodegradable in soil and water. Studies on MEA indicate that it can be degraded by microorganisms, with the primary degradation product being ammonia (B1221849). nih.govbohrium.com This process involves the conversion of the amine group, which can then be subject to further microbial transformations such as nitrification (conversion to nitrate (B79036) and nitrite) under aerobic conditions. nih.gov The degradation rate of such amines can be influenced by factors like temperature and the presence of other organic matter. nih.govresearchgate.net
Table 1: Potential Degradation Profile of this compound based on Analogous Compounds
| Functional Group | Analogous Compound Class | Known Degradation Behavior | Potential Implication for this compound |
| Ethanamine | Short-chain amines (e.g., Monoethanolamine) | Biodegradable to ammonia and other small organic molecules. nih.govbohrium.com | The ethanamine portion is likely to be the initial site of microbial attack, leading to breakdown in soil and water. |
| Ethylsulfonyl | Alkylsulfonates / Sulfones | Generally resistant to microbial degradation; C-S bond is stable. oup.comorganic-chemistry.org | The ethylsulfonyl group is expected to be persistent, potentially leading to the accumulation of sulfonyl-containing metabolites. |
Sorption and Leaching Behavior in Environmental Compartments (e.g., Soil, Water)
The movement of this compound through soil and its potential to leach into groundwater will be governed by its sorption characteristics. The presence of the primary amine group suggests that the compound's sorption will be significantly influenced by soil pH. nih.gov In acidic to neutral soils, the amine group will be protonated, forming a cation. This cationic form can strongly bind to negatively charged soil components such as clay minerals and organic matter through cation exchange mechanisms. researchgate.netmdpi.com
Studies on other ionizable organic amines have demonstrated that their cationic forms exhibit greater sorption to soil compared to their neutral forms. researchgate.net The extent of this sorption is also influenced by the hydrophobicity of the molecule. For weak acid herbicides with amine groups, sorption is negatively correlated with soil pH; as pH increases, the molecules become more anionic and thus more mobile. usda.gov For this compound, as an amine, the opposite effect is expected: as pH decreases, it becomes more cationic and should sorb more strongly.
Table 2: Predicted Sorption and Leaching Behavior of this compound
| Environmental Compartment | Controlling Factors | Predicted Behavior |
| Soil | Soil pH, Organic Matter Content, Clay Content | Stronger sorption at lower pH due to protonation of the amine group. Higher organic matter and clay content will increase sorption. |
| Water | Water Solubility, Sorption to Sediments | Likely to be water-soluble. Its concentration in the water column will be influenced by sorption to suspended sediments and bottom sediments, particularly in acidic waters. |
Photodegradation Studies
Specific photodegradation studies on this compound are not available. However, photochemical reactions are a significant degradation pathway for many organic micropollutants in the aquatic environment. nih.govumn.edu The potential for photodegradation is dependent on the molecule's ability to absorb light in the solar spectrum (direct photolysis) or to react with photochemically generated reactive species in the water, such as hydroxyl radicals (indirect photolysis). nih.gov
Metabolite Formation and Transformation in the Environment
Based on the expected degradation pathways, the transformation of this compound in the environment is likely to produce several metabolites. The initial biodegradation of the ethanamine side chain would likely lead to the formation of ethylsulfonyl acetic acid and ammonia. nih.govbohrium.com The ammonia can then be integrated into the natural nitrogen cycle.
The ethylsulfonyl moiety is expected to be more persistent. Sulfone compounds can be formed through the oxidation of sulfides, and they are generally stable. organic-chemistry.org The transformation of organosulfur compounds in the environment is a complex process, with various enzymatic pathways capable of cleaving carbon-sulfur bonds, though sulfones are often more recalcitrant. oup.comfrontiersin.org Therefore, ethylsulfonyl-containing metabolites could persist in the environment for longer periods than the parent compound. Further degradation of these metabolites would depend on the presence of specialized microorganisms capable of metabolizing sulfones.
Table 3: Plausible Environmental Metabolites of this compound
| Parent Compound | Potential Transformation Process | Plausible Metabolite(s) | Environmental Significance |
| This compound | Microbial degradation of the ethanamine side chain | Ethylsulfonyl acetic acid, Ammonia | Ammonia can enter the nitrogen cycle. The persistence and toxicity of ethylsulfonyl acetic acid are unknown. |
| This compound | Further oxidation | N/A (Sulfone is already in a high oxidation state) | The sulfone group is generally stable to further oxidation under typical environmental conditions. organic-chemistry.org |
Risk Assessment Methodologies for Environmental Exposure
A formal environmental risk assessment for this compound has not been published. Such an assessment would typically follow a standardized framework that evaluates potential exposure and ecotoxicological effects. nih.gov The exposure assessment would consider the compound's sources, its fate and transport in the environment (as discussed in the sections above), and the resulting predicted environmental concentrations (PECs) in various compartments like water, soil, and sediment.
The effects assessment would involve determining the toxicity of the compound to a range of aquatic and terrestrial organisms. Ecotoxicological studies on related sulfonamides have shown varying degrees of toxicity to algae, invertebrates, and fish. nih.govepa.gov Given the lack of specific data for this compound, initial risk screening could utilize data from structurally similar compounds. The risk is then characterized by comparing the PEC with the predicted no-effect concentration (PNEC), which is derived from the toxicity data. If the PEC/PNEC ratio is greater than one, it indicates a potential risk to the environment, which may warrant further investigation or risk management measures. nih.gov The potential for the formation of persistent and potentially toxic metabolites would also need to be considered in a comprehensive risk assessment. nih.gov
Future Research Directions and Emerging Applications
Novel Synthetic Approaches and Catalyst Development
Future research into the synthesis of 2-(Ethylsulfonyl)ethanamine is likely to focus on the development of more efficient, sustainable, and versatile methodologies. While classical methods for the formation of aliphatic sulfones, such as the oxidation of sulfides and alkylation of sulfinates, are well-established, there is a continuous drive towards greener and more atom-economical processes. thieme-connect.com
One promising avenue is the exploration of novel catalytic systems. Recent advancements in catalysis, including the use of transition metals and photoredox catalysis, offer new possibilities for the synthesis of sulfones. researchgate.netacs.org For instance, manganese-catalyzed α-alkylation of sulfones using alcohols presents a more environmentally benign alternative to traditional methods that rely on stoichiometric bases and alkyl halides. acs.org The development of catalysts that can facilitate the direct and selective introduction of the ethylsulfonyl moiety would be a significant step forward.
Furthermore, photocatalytic methods are gaining traction for the synthesis of sulfones under mild conditions. bohrium.com Visible-light-mediated processes, for example, have been successfully employed for the synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes. researchgate.net Investigating similar photocatalytic pathways for the synthesis of this compound could lead to more energy-efficient and selective production methods.
Future synthetic strategies may also involve enzymatic and biocatalytic approaches. The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. patsnap.com Exploring biocatalysts for the key bond-forming reactions in the synthesis of this compound could lead to highly sustainable and efficient manufacturing processes. acs.org
| Synthetic Approach | Potential Catalysts/Methods | Key Advantages |
| Catalytic Alkylation | Manganese-pincer complexes, Nickel complexes | Use of abundant metals, reduced waste, milder conditions |
| Photocatalysis | Iridium-based photosensitizers, Copper complexes | Energy-efficient, high selectivity, mild reaction conditions |
| Biocatalysis | Engineered enzymes (e.g., reductases, transferases) | High stereoselectivity, environmentally friendly, biodegradable catalysts |
Advanced Pharmacological Profiling and Target Identification
The sulfonyl group is a key functional group in a wide range of therapeutic agents due to its ability to form hydrogen bonds and act as a bioisostere for other functional groups like carboxyl and sulfonamide groups. nih.govresearchgate.netsioc-journal.cn This makes this compound a valuable scaffold for medicinal chemistry research. Future pharmacological studies will likely focus on a more comprehensive profiling of its biological activities and the identification of specific molecular targets.
In silico target prediction methods are becoming increasingly powerful tools in drug discovery. nih.gov These computational approaches can analyze the chemical structure of a compound and predict its potential biological targets based on similarities to known drugs and ligands. researchgate.netbiorxiv.org Applying such methods to this compound could rapidly generate hypotheses about its mechanism of action and guide experimental validation.
Furthermore, the concept of bioisosterism can be systematically explored. tandfonline.comu-tokyo.ac.jppatsnap.com The ethylsulfonyl group can be investigated as a replacement for other functional groups in known bioactive molecules to potentially improve their pharmacokinetic properties, reduce side effects, or overcome drug resistance. patsnap.com For example, the replacement of a carboxylic acid with a sulfone has been shown to modulate the biological activity of compounds. nih.gov
Advanced pharmacological profiling would also involve screening this compound and its derivatives against a broad range of biological targets, including enzymes and receptors implicated in various diseases. nih.gov High-throughput screening campaigns, coupled with detailed structure-activity relationship (SAR) studies, will be crucial in identifying promising lead compounds for drug development.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov These technologies can be applied to accelerate the design and optimization of novel compounds derived from this compound.
Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for sulfonyl-containing compounds to predict the biological activity of new derivatives of this compound. frontiersin.orggithub.com This predictive capability can help prioritize which compounds to synthesize and test, thereby saving time and resources.
Deep learning approaches can be used to generate novel molecular structures with desired properties. researchgate.net By using this compound as a starting point, generative models could design new molecules that are predicted to have high affinity for a specific biological target or possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
AI can also play a significant role in analyzing complex biological data to identify new therapeutic targets for which this compound-based compounds could be effective. By integrating data from genomics, proteomics, and metabolomics, AI algorithms can uncover novel disease pathways and potential drug targets.
Development of Sustainable Production Methods
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. mdpi.com Future research will undoubtedly focus on developing sustainable and environmentally friendly production methods for this compound.
This includes the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation. bohrium.comnih.gov Catalytic methods, as discussed in section 8.1, will be central to achieving these goals. The development of reusable and recyclable catalysts is a key area of research in sustainable chemistry. researchgate.net
Biocatalytic processes offer a particularly attractive route to sustainable production. patsnap.com The use of enzymes can lead to highly efficient and selective syntheses under mild, aqueous conditions, thereby avoiding the use of harsh reagents and organic solvents.
Another area of focus will be the use of renewable feedstocks. Investigating synthetic routes to this compound that start from biomass-derived materials would significantly enhance the sustainability of its production.
| Sustainability Aspect | Approach | Potential Benefit |
| Solvent Use | Use of water, supercritical fluids, or solvent-free reactions | Reduced environmental impact and waste |
| Catalysis | Heterogeneous catalysts, biocatalysts | Catalyst recyclability, milder reaction conditions |
| Feedstocks | Biomass-derived starting materials | Reduced reliance on fossil fuels |
| Waste Reduction | Atom-economical reactions, process intensification | Improved efficiency and lower environmental footprint |
Exploration of New Therapeutic Areas and Industrial Applications
The structural features of this compound suggest its potential utility in a variety of therapeutic and industrial applications. The sulfonyl group is present in a wide range of approved drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net
In the therapeutic arena, compounds containing the sulfonyl moiety have shown promise in a diverse range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govresearchgate.net Future research could explore the potential of this compound derivatives as:
Antimicrobial agents: The sulfonamide group, structurally related to the sulfonyl group, is a well-known pharmacophore in antibacterial drugs. nih.gov The incorporation of sulfone and sulfonamide moieties into cage-like silsesquioxanes has been shown to enhance antimicrobial efficacy. acs.org
Enzyme inhibitors: The sulfonyl group can act as a key interacting moiety in the active site of enzymes, making it a valuable component of enzyme inhibitors. researchgate.net
Neuroprotective agents: Vinyl sulfone derivatives have been investigated for their neuroprotective properties. researchgate.net
Industrially, sulfones are used in the production of polymers and agrochemicals. nih.gov The unique properties of this compound, such as its polarity and potential for hydrogen bonding, could make it a useful building block in materials science for the development of specialty polymers with enhanced thermal or chemical resistance. In the agrochemical sector, it could serve as an intermediate for the synthesis of novel herbicides or fungicides. tandfonline.com The development of novel microbial enzymes also presents opportunities for new industrial applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
